[7-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl](4-methylpiperazino)methanone
説明
7-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-ylmethanone is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, methyl, phenyl, and 4-methylpiperazino groups. Due to its intricate structure, this compound has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
特性
IUPAC Name |
(7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-16-20(17-9-7-6-8-10-17)21-24-18(15-19(23(2,3)4)28(21)25-16)22(29)27-13-11-26(5)12-14-27/h6-10,15H,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMSAYJNFZORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)N4CCN(CC4)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, methyl, phenyl, and 4-methylpiperazino groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, aryl halides, and piperazine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process.
化学反応の分析
Step 1: Formation of the Pyrazolo[1,5-a]pyrimidine Core
The core structure is synthesized via cyclocondensation of β-ketoesters with aminopyrazoles. For example:
-
Reagents : β-ketoester derivatives (e.g., 3-oxo-3-phenylpropanoate), aminopyrazoles (e.g., 5-amino-2-methyl-3-phenylpyrazole).
-
Reaction Conditions : Condensation under reflux in solvents like ethanol or DMF.
-
Product : Pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediates .
Step 2: Functionalization at Position 5
The 7-position of the pyrazolo[1,5-a]pyrimidine is modified to introduce the tert-butyl group:
-
Reagents : Alkylating agents (e.g., tert-butyl chloride) or direct substitution via nucleophilic aromatic substitution.
-
Reaction Conditions : Basic conditions (e.g., NaH, THF) to deprotonate the core and enable alkylation .
Structural Activity Relationships (SAR)
Pyrazolo[1,5-a]pyrimidine derivatives exhibit SAR trends influenced by substituents at positions 3, 5, and 7. For the target compound:
| Substituent | Position | Impact on Activity |
|---|---|---|
| Tert-butyl | 7 | Enhances lipophilicity, improves permeability |
| 4-Methylpiperazino | 5 (via methanone) | Modulates solubility and target binding affinity |
| Methyl | 2 | Stabilizes the core structure |
Nucleophilic Substitution at Position 7
The tert-butyl group at position 7 is introduced via electrophilic substitution, where the sulfur atom (if present) acts as a nucleophile. This step is critical for optimizing bioavailability and target engagement .
Coupling Reactions for Functionalization
The methanone linkage enables coupling with 4-methylpiperazine through carbonyl activation. This step is pivotal for forming the final compound and tuning its pharmacokinetic properties .
Stability and Reactivity
The compound’s stability is influenced by:
-
Tautomerism : Pyrazolo[1,5-a]pyrimidin-7(4H)-ones can exist in multiple tautomeric forms, affecting reactivity and biological activity .
-
Electrophilic Substitution : The presence of electron-donating groups (e.g., tert-butyl) may deactivate the core, reducing susceptibility to hydrolysis or degradation .
Research Findings
-
Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines with alkyl substitutions (e.g., tert-butyl) show potent activity against Mycobacterium tuberculosis by targeting ATP synthase .
-
Selectivity : Substitutions at position 5 (e.g., 4-methylpiperazino) improve selectivity by reducing off-target effects (e.g., hERG channel inhibition) .
生物活性
The compound 7-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-ylmethanone is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a complex structure that integrates a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety. The synthesis typically involves multi-step reactions that allow for the introduction of diverse substituents on the pyrazolo ring, enhancing its biological activity. Recent studies have emphasized methods such as copper-catalyzed synthesis to optimize yields and purity .
Research indicates that pyrazolo[1,5-a]pyrimidines exert their biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, the target kinases include Pim-1 and Flt-3 , both of which are implicated in cancer progression:
- Pim-1 Inhibition : This compound has been shown to inhibit Pim-1 kinase activity effectively, leading to decreased phosphorylation of BAD protein, which is crucial for cell survival. In vitro studies demonstrated submicromolar potency against Pim-1, suggesting strong potential for therapeutic use in hematological malignancies .
- Flt-3 Inhibition : Similar inhibitory effects were observed against Flt-3 kinase, with selectivity profiles indicating that this compound is more potent against Pim-1 compared to Flt-3 .
Biological Activity and Efficacy
The biological activity of the compound has been evaluated through various assays:
- Cell Viability Assays : MTT assays conducted on several cancer cell lines (e.g., MDA-MB-231) revealed significant antiproliferative effects with IC50 values in the nanomolar range. For instance, certain derivatives exhibited IC50 values as low as 0.39 µM in DLD-1 colorectal cancer cells .
- Apoptosis Induction : The mechanism of action also involves the induction of apoptosis. Studies using Annexin V staining confirmed that treatment with this compound triggers apoptotic pathways characterized by caspase activation and mitochondrial membrane potential loss .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo ring significantly influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 2-Methyl | Enhances potency against Pim-1 |
| 7-Tert-butyl | Increases selectivity and reduces off-target effects |
| Piperazine Moiety | Contributes to enhanced cellular uptake |
These findings suggest that careful structural modifications can lead to improved efficacy and selectivity profiles for potential therapeutic agents derived from this scaffold .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Hematological Cancers : A study highlighted its effectiveness in inhibiting growth in leukemia cell lines, showing promise as a targeted therapy for patients with mutations in Pim-1 and Flt-3 .
- Solid Tumors : In solid tumor models, such as breast cancer cell lines, the compound demonstrated significant reduction in cell viability and induction of apoptosis, making it a candidate for further development in combination therapies .
科学的研究の応用
Anti-Tuberculosis Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). The compound has been synthesized and evaluated for its ability to inhibit M.tb growth in vitro and demonstrated significant activity in vivo using mouse models. For instance, structure-activity relationship (SAR) studies have shown that modifications at the C-7 position enhance the antimycobacterial activity of these compounds .
Key Findings:
- Inhibition Mechanism: The compound targets ATP synthase, disrupting energy production in M.tb.
- SAR Insights: Variations in substituents at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine core influence potency and selectivity against M.tb .
mTOR Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their role as inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and metabolism. The compound has shown promise in inhibiting mTOR pathways, which are often dysregulated in various cancers.
Key Findings:
- Therapeutic Potential: Compounds targeting mTOR pathways could lead to new treatments for cancer and metabolic disorders .
- Mechanism of Action: By inhibiting mTOR signaling, these compounds may induce apoptosis in cancer cells and reduce tumor proliferation.
Antiviral Applications
The compound has also been explored for its antiviral properties. Pyrazolo[1,5-a]pyrimidines have been identified as potential therapeutic agents against viral infections due to their ability to interfere with viral replication mechanisms.
Key Findings:
- Broad-Spectrum Activity: Some derivatives exhibit activity against multiple viruses by targeting viral polymerases or other essential viral proteins.
- Clinical Relevance: The potential to develop new antiviral therapies is significant given the rise of drug-resistant viral strains .
Case Studies and Research Insights
| Study | Focus | Findings |
|---|---|---|
| Chibale et al. (2022) | Anti-tuberculosis | Identified novel pyrazolo[1,5-a]pyrimidines with enhanced activity against M.tb; demonstrated efficacy in mouse models. |
| Gao et al. (2024) | Synthesis & SAR | Developed a green synthetic route for pyrazolo[1,5-a]pyrimidines; highlighted structure modifications that improve pharmacological profiles. |
| Patent WO2015110491A2 | Antiviral activity | Described novel derivatives with potent antiviral effects; suggested mechanisms involving inhibition of viral replication processes. |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (MP, °C) | Evidence Source |
|---|---|---|---|---|
| Core formation | Pyridine, reflux, 5–6 hours | 62–70 | 221–268 | |
| 7-position substitution | Benzene, silylformamidine, stirring | 67–68 | 233–265 | |
| Final purification | Ethanol recrystallization | – | >98% |
Key Considerations:
- Elevated temperatures (>100°C) improve reaction rates but may degrade sensitive groups (e.g., tert-butyl).
- Polar solvents (e.g., pyridine) enhance solubility of intermediates but require neutralization post-reaction .
(Basic) How can researchers employ spectroscopic techniques (e.g., NMR, IR, MS) to confirm the structural integrity of [compound]?
Methodological Answer:
A combination of spectroscopic methods is critical for structural validation:
- 1H/13C NMR : Identify protons and carbons in the pyrazolo-pyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm, tert-butyl at δ 1.4 ppm) and the 4-methylpiperazine moiety (N-methyl at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1650–1700 cm⁻¹) and tertiary amines (C-N stretch at ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C23H29N5O: calc. 424.235, observed 424.232) .
Workflow Recommendation:
Cross-validate NMR assignments with DEPT-135 or HSQC experiments.
Compare experimental IR/MS data with computational predictions (e.g., Gaussian or DFT) to resolve ambiguities .
(Advanced) What strategies are effective in resolving discrepancies between computational predictions and experimental spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:
- Solvent Correction : Use COSMO-RS or IEFPCM models to simulate solvent shifts in NMR predictions .
- Tautomer Analysis : Perform variable-temperature NMR to detect equilibrium between tautomers (e.g., pyrimidine vs. pyrazole dominance) .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, particularly for tert-butyl or piperazine conformations .
Example:
In , elemental analysis discrepancies (e.g., C: calc. 62.77% vs. obs. 62.70%) were resolved by repeating combustion analysis under controlled humidity .
(Advanced) How should structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of [compound]?
Methodological Answer:
SAR studies should systematically vary substituents and assess biological endpoints:
Substituent Variation :
- Modify the tert-butyl group (e.g., isopropyl, cyclohexyl) to study steric effects.
- Replace 4-methylpiperazine with other amines (e.g., morpholine, piperidine) to probe electronic interactions .
Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
Q. Table 2: Example SAR Data
| R-Group | Enzyme IC50 (nM) | Cytotoxicity (HeLa, µM) | Evidence Source |
|---|---|---|---|
| Tert-butyl | 12 ± 1.5 | 8.2 ± 0.9 | |
| Isopropyl | 18 ± 2.1 | 12.5 ± 1.3 | |
| 4-Methylpiperazine | 10 ± 1.2 | 7.8 ± 0.8 |
(Advanced) What methodological approaches are recommended for analyzing metabolic stability and in vitro pharmacokinetic properties of [compound]?
Methodological Answer:
- Metabolic Stability :
- Permeability :
- Plasma Protein Binding : Use equilibrium dialysis to determine fraction unbound (fu) .
Key Data Interpretation:
- High microsomal clearance (>50% depletion in 30 min) suggests rapid metabolism, necessitating prodrug strategies.
- Low fu (<5%) indicates extensive plasma binding, which may limit bioavailability .
(Advanced) How can researchers address contradictions in biological activity data across different studies on pyrazolo[1,5-a]pyrimidine analogs?
Methodological Answer:
Contradictions often stem from assay variability or compound purity. Solutions include:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability.
- Purity Validation : Use HPLC-UV/ELSD (>95% purity) and elemental analysis (Δ < 0.4% for C/H/N) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical models (e.g., ANOVA) to identify outliers .
Case Study:
In , trifluoromethyl-substituted analogs showed conflicting enzyme inhibition data due to batch-specific impurities. Repetition under strict QC protocols resolved discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
